

Application Notes and Protocols for Studying F-15599 Signaling Pathways

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Compound of Interest		
Compound Name:	F-15599	
Cat. No.:	B1679028	Get Quote

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Introduction:

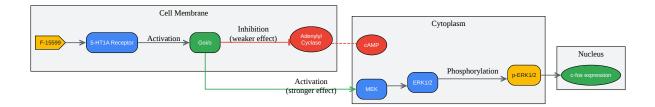
F-15599, also known as NLX-101, is a potent and highly selective 5-HT1A receptor full agonist. [1] It exhibits a unique pharmacological profile characterized by "biased agonism" or "functional selectivity," preferentially activating postsynaptic 5-HT1A receptors, particularly in cortical regions, over somatodendritic autoreceptors.[1][2][3][4] This preferential activation of postsynaptic receptors is thought to contribute to its potential as an improved therapeutic agent for depression and cognitive disorders.[2][4][5] In vitro studies have demonstrated that **F-15599** distinctively modulates intracellular signaling cascades, showing a preference for certain pathways over others.[2][5] Specifically, **F-15599** more potently stimulates the phosphorylation of extracellular signal-regulated kinase (ERK1/2) compared to G-protein activation, inhibition of adenylyl cyclase (and thus cAMP accumulation), or receptor internalization.[2][5][6] Furthermore, it displays a preference for the Gαi over the Gαo G-protein subtype.[1][2]

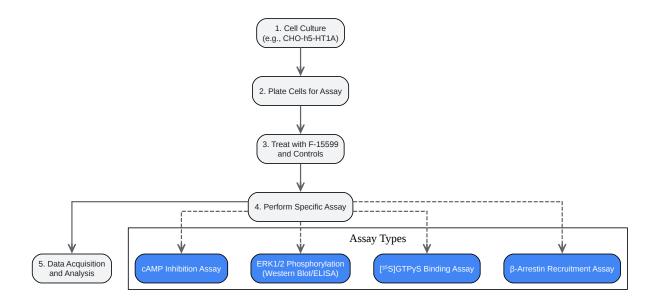
These application notes provide detailed protocols for cell-based assays to characterize the signaling pathways modulated by **F-15599**.

Key Signaling Pathways of F-15599



F-15599's biased agonism at the 5-HT1A receptor leads to the preferential activation of specific downstream signaling pathways. The primary pathway of interest is the MAPK/ERK cascade, which is more potently activated by **F-15599** compared to the canonical Gαi-mediated inhibition of adenylyl cyclase.







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